molecular formula C9H10BrNO B1306619 3-bromo-N,N-dimethylbenzamide CAS No. 24167-51-9

3-bromo-N,N-dimethylbenzamide

Cat. No.: B1306619
CAS No.: 24167-51-9
M. Wt: 228.09 g/mol
InChI Key: CGEIMYMVLYZNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzamide (B126) Derivatives in Synthetic Chemistry and Biological Applications

Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. calpaclab.comsigmaaldrich.com This structural motif is a cornerstone in the design and synthesis of a vast array of molecules. In synthetic chemistry, the amide group can be a stable and directing entity, while also being amenable to various chemical transformations. sigmaaldrich.com The aromatic ring, in turn, can be functionalized to create diverse molecular architectures.

The utility of benzamide derivatives extends significantly into the realm of biological applications. calpaclab.comsigmaaldrich.comnih.gov They are integral components of many pharmaceuticals, exhibiting a wide spectrum of pharmacological activities. calpaclab.comsigmaaldrich.com These include, but are not limited to, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. calpaclab.comnih.govsigmaaldrich.com The ability of the benzamide core to interact with biological targets, such as enzymes and receptors, makes it a privileged scaffold in medicinal chemistry. chemsrc.com For instance, certain benzamide derivatives have been developed as potent antagonists for the Smoothened receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. chemsrc.com

Significance of Halogenation in Modifying Chemical Reactivity and Biological Activity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy for modulating the physicochemical properties of organic compounds. The incorporation of a halogen atom can lead to significant changes in a molecule's size, lipophilicity, and electronic distribution. These modifications, in turn, influence the compound's reactivity in chemical transformations and its interaction with biological systems.

In the context of medicinal chemistry, halogenation can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its ability to cross biological membranes. For example, the trifluoroethylthio substitution and the presence of fluorine atoms in certain benzamide derivatives contribute to their lipophilicity and stability, potentially enhancing their biological activity. nih.gov

From a synthetic chemistry perspective, the carbon-halogen bond serves as a versatile functional handle. Aryl halides, for instance, are key substrates in a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

Specific Focus on 3-bromo-N,N-dimethylbenzamide within the Context of Advanced Organic Synthesis and Medicinal Chemistry

This compound is a halogenated benzamide that exemplifies the principles outlined above. Its structure features a bromine atom at the meta-position of the benzene ring and a dimethylated amide group. This specific arrangement of functional groups makes it a valuable building block in both advanced organic synthesis and as a scaffold for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEIMYMVLYZNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391576
Record name 3-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24167-51-9
Record name 3-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo N,n Dimethylbenzamide

Established Synthetic Routes and Reaction Mechanisms

Bromination of N,N-dimethylbenzamide Precursors

The direct bromination of N,N-dimethylbenzamide is a primary and established method for synthesizing its bromo-derivatives. This electrophilic aromatic substitution reaction typically involves the use of bromine (Br₂) as the brominating agent. The reaction is often conducted in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the benzene (B151609) ring. The N,N-dimethylamide group is a meta-directing deactivator, which would theoretically favor the formation of 3-bromo-N,N-dimethylbenzamide.

Another common precursor is 2-amino-N,3-dimethylbenzamide. One method involves using liquid bromine as the brominating agent in a solvent like glacial acetic acid, with sodium hydroxide (B78521) solution, under a nitrogen atmosphere at 45°C for over 15 hours, resulting in a yield of 89.7%. google.com An alternative approach uses the elemental bromine generated from the reaction of hydrobromic acid and hydrogen peroxide in glacial acetic acid and distilled water at room temperature for over 24 hours, yielding 94%. google.com

Multi-step Synthetic Approaches Involving Brominated Intermediates

Multi-step syntheses offer an alternative route to this compound, often providing better control over regioselectivity. One such pathway begins with the bromination of a suitable benzoic acid derivative, followed by conversion to the corresponding N,N-dimethylbenzamide. For instance, 3-bromobenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 3-bromobenzoyl chloride. This intermediate can then be reacted with dimethylamine (B145610) to yield the final product, this compound. This method, while involving more steps, can be advantageous when the starting brominated benzoic acid is readily available or when direct bromination of N,N-dimethylbenzamide leads to a mixture of isomers that are difficult to separate.

Another multi-step approach involves the amination of 3-bromobenzoic acid with N,N-dimethylformamide (DMF) in the presence of a catalyst. One study demonstrated the use of potassium tert-butoxide to facilitate this reaction, yielding this compound. sorbonne-universite.fr

Advanced Synthetic Strategies and Process Optimization

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound.

Electrochemical Bromination Techniques for Enhanced Yield and Selectivity

Electrochemical methods present an innovative and green alternative to traditional bromination. evitachem.com In this technique, an electrolytic cell with platinum electrodes is used. evitachem.com For the synthesis of a related compound, 2-amino-5-bromo-N,3-dimethylbenzamide, a process using a single-chamber electrolytic cell with platinum as both the anode and cathode has been developed. hanspub.org Dilute sulfuric acid serves as a supporting electrolyte, and hydrobromic acid is the reactant. hanspub.org This method operates at a constant current under a voltage ranging from 1.3 V to 2.0 V at room temperature. hanspub.org Optimal conditions, including a current of 0.4 A and a specific volume of hydrobromic acid, can lead to product yields as high as 97.3%. google.comhanspub.org This electrochemical approach avoids the use of corrosive and hazardous liquid bromine. google.com

Table 1: Comparison of Conventional and Electrochemical Bromination

ParameterConventional BrominationElectrochemical Bromination
Brominating AgentLiquid Bromine (Br₂)Hydrobromic Acid (HBr)
CatalystLewis Acids (e.g., FeBr₃)None required
Reaction Time>15 hours<4 hours
Yield89.7% - 94%Up to 97.3%
TemperatureRoom temperature to 45°CRoom temperature

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is a growing trend in the synthesis of fine chemicals. The electrochemical bromination method is a prime example of a greener approach as it avoids the use of hazardous liquid bromine, reduces energy consumption by operating at room temperature, and minimizes waste. google.com The one-pot synthesis also aligns with green chemistry principles by improving atom economy and reducing the use of solvents and reagents for intermediate purification steps. sioc-journal.cn The use of water as a solvent in some synthetic procedures, where possible, further contributes to the environmental friendliness of the process. chemicalbook.com

Synthesis of Analogs and Derivatives of this compound

The generation of a library of compounds based on the this compound scaffold allows for a systematic investigation of how molecular modifications influence its properties. Key strategies include altering the bromine position, introducing additional substituents, and incorporating new functional moieties.

The synthesis of positional isomers, such as 2-bromo- and 4-bromo-N,N-dimethylbenzamide, typically starts from the corresponding brominated benzoic acids.

2-bromo-N,N-dimethylbenzamide: A common route to synthesize 2-bromo-N,N-dimethylbenzamide involves the conversion of 2-bromobenzoic acid to its more reactive acid chloride derivative, 2-bromobenzoyl chloride. This is often achieved by reacting 2-bromobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 2-bromobenzoyl chloride can then be readily reacted with dimethylamine to yield the final amide product.

4-bromo-N,N-dimethylbenzamide: Similarly, 4-bromo-N,N-dimethylbenzamide is synthesized from 4-bromobenzoic acid. The acid is first converted to 4-bromobenzoyl chloride using thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com The subsequent reaction of 4-bromobenzoyl chloride with dimethylamine affords the desired 4-bromo-N,N-dimethylbenzamide. biosynth.com Another approach involves the reaction of 4-bromobenzyl chloride with dimethylamine in the presence of a base like sodium hydroxide or potassium carbonate.

Table 1: Synthesis of Positional Isomers

Starting Material Reagents Product

The introduction of additional substituents on the benzene ring of this compound can lead to derivatives with altered electronic and steric properties.

3-bromo-5-iodo-N,N-dimethylbenzamide: The synthesis of this derivative can be envisioned to start from 3-bromo-5-iodobenzoic acid. This di-halogenated benzoic acid is commercially available and can be prepared through halogenation of benzoic acid. evitachem.com The conversion of 3-bromo-5-iodobenzoic acid to the corresponding N,N-dimethylbenzamide would follow a standard amidation procedure, likely via the formation of the acyl chloride. This starting material is noted for its use in the synthesis of thromboxane (B8750289) receptor antagonists. evitachem.comfishersci.besigmaaldrich.com

2-amino-5-bromo-N,3-dimethylbenzamide: A patented method describes the preparation of this derivative through an electrolytic process. In this method, 2-amino-N,3-dimethylbenzamide is reacted in a diaphragm electrolytic cell with platinum electrodes, using dilute sulfuric acid and hydrobromic acid as electrolytes. This approach achieves a high yield and purity under mild conditions. biosynth.com

Table 2: Synthesis of Substituted Derivatives

Starting Material Reagents/Method Product

To conduct thorough structure-activity relationship (SAR) studies, a variety of functional groups can be introduced into the this compound structure. These modifications can probe the effects of electronics, sterics, and hydrogen bonding potential on the molecule's biological activity.

One example involves the synthesis of 3-iminobenzo[c]thiophen-1(3H)-one derivatives starting from 2-bromo-N,N-dimethylbenzamides. This involves a bromine/lithium exchange followed by reaction with isothiocyanates to yield N,N-dimethyl-2-(thiocarbamoyl)benzamides. These intermediates then undergo acid-mediated cyclization.

Another strategy for functionalization is the direct C-H activation and subsequent introduction of other halogens. For instance, an iridium-catalyzed ortho-C-H iodination of benzamides has been reported, which could be applied to introduce an iodine atom adjacent to the amide group. acs.org

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide showcases the creation of more complex analogs where the core benzamide (B126) structure is significantly elaborated. evitachem.com Such complex derivatives are often explored for potent biological activities.

Furthermore, the bromine atom itself serves as a versatile handle for introducing new functionalities through cross-coupling reactions, which are fundamental in medicinal chemistry for building molecular complexity. For example, 3-bromo-5-iodobenzoic acid can undergo regioselective Heck and Sonogashira coupling reactions to introduce new carbon-carbon bonds. fishersci.besigmaaldrich.com

Table 3: Examples of Functional Group Introduction for SAR Studies

Starting Scaffold Reaction Type Introduced Functional Group/Moiety
2-bromo-N,N-dimethylbenzamides Lithium-halogen exchange, reaction with isothiocyanate, cyclization Iminobenzo[c]thiophen-1(3H)-one
Benzamides Iridium-catalyzed C-H activation Ortho-iodo group
4-bromo-2-(2-chlorobenzoyl)aniline Amidation with 3,5-dimethylbenzoyl chloride 3,5-dimethylbenzamide moiety
3-bromo-5-iodobenzoic acid Heck or Sonogashira coupling Various carbon-linked substituents

Reactivity and Reaction Pathways of 3 Bromo N,n Dimethylbenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. For 3-bromo-N,N-dimethylbenzamide, the bromine atom serves as the leaving group. The success of these reactions often depends on the nature of the nucleophile and the reaction conditions.

Amination Reactions

The replacement of the bromine atom in this compound with an amino group can be achieved through various amination protocols. These reactions are fundamental in the synthesis of various biologically active molecules and functional materials.

One common approach involves the use of palladium catalysts, such as in the Buchwald-Hartwig amination. For instance, the reaction of a related compound, 5-bromo-2-chloro-N,N-dimethylbenzamide, with morpholine (B109124) using a palladium catalyst like Pd₂(dba)₃ and a suitable ligand like Xantphos, results in the formation of the corresponding morpholino-substituted benzamide (B126) with yields ranging from 65-80%. While this example is on a structurally similar molecule, the principles are applicable to this compound.

Another method for amination involves the use of potassium tert-butoxide to facilitate the reaction between a carboxylic acid and N,N-dimethylformamide (DMF), which can act as a source of the dimethylamine (B145610) group. sorbonne-universite.fr

Table 1: Examples of Amination Reactions

Reactant Reagent(s) Product Yield
5-bromo-2-chloro-N,N-dimethylbenzamide Morpholine, Pd₂(dba)₃, Xantphos 5-morpholino-2-chloro-N,N-dimethylbenzamide 65-80%

Alkoxylation and Other Substitution Reactions

Alkoxylation involves the substitution of the bromine atom with an alkoxy group (-OR). This can be accomplished using an alkoxide salt, such as sodium methoxide (B1231860) or potassium tert-butoxide, often in the presence of a catalyst. smolecule.com For example, iron(II) sulfate (B86663) (FeSO₄) can be used to catalyze the methoxylation of related nitrobenzene (B124822) derivatives in the presence of methanol. google.com

The bromine atom can also be replaced by other nucleophiles like thiols. smolecule.com These substitution reactions broaden the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the reactivity of the carbon-bromine bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. tcichemicals.com This reaction is widely used to form C-C bonds and construct biaryl structures. harvard.edu this compound can readily participate in Suzuki-Miyaura coupling reactions. smolecule.com

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. harvard.edu A base is required to activate the organoboron compound. tcichemicals.com

Table 2: Key Components of Suzuki-Miyaura Coupling

Component Role Examples
Catalyst Facilitates the reaction Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) harvard.edu
Organoboron Reagent Source of the new carbon group Arylboronic acids, boronic esters tcichemicals.com
Base Activates the organoboron reagent Sodium carbonate, potassium phosphate (B84403) harvard.edu

| Solvent | Dissolves reactants | Toluene, dioxane, water mixtures harvard.edu |

A study demonstrated the orthogonality of copper/manganese catalysis and palladium catalysis, showing that a Cu/Mn-catalyzed carbonylative coupling reaction could be performed on an arylboronic ester containing an aryl-bromide linkage that would typically be reactive under palladium catalysis. rsc.org This highlights the potential for selective transformations in molecules with multiple reactive sites.

Other Palladium- and Copper-Catalyzed Reactions

Besides the Suzuki-Miyaura coupling, this compound can participate in other palladium- and copper-catalyzed reactions. For instance, palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides as an amide source is a known transformation. researchgate.net In some cases, side products such as 2-bromo-N,N-dimethylbenzamide have been observed in palladium-catalyzed carbonylation reactions. mdpi.com

Copper-catalyzed reactions are also significant. Copper(I) oxide has been used to catalyze the direct amidation of benzonitriles to N,N-dimethylbenzamides using DMF as both the solvent and the dimethylamine source. smolecule.comrsc.org Mechanistic studies on the Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, have proposed the involvement of copper(III) intermediates formed through the oxidative addition of the aryl halide to a copper(I) salt. researchgate.netrug.nl

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

While the benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the bromo and amide groups, such reactions can still occur under specific conditions. The directing effects of the existing substituents will influence the position of the incoming electrophile.

The bromine atom is an ortho-, para-director, while the N,N-dimethylcarboxamide group is a meta-director. The outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and the reaction conditions. For example, the bromination of N,N-dimethylbenzamide would likely be directed by the amide group to the meta position. smolecule.com A study on the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides involved an electrophilic aromatic substitution step using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) on a 2-amino-N,3-dimethylbenzamide precursor. researchgate.net

Reactions Involving the Amide Moiety

The N,N-dimethylamide moiety of this compound is a robust functional group, yet it can undergo specific transformations under appropriate conditions. The primary reactions involving this group are reduction to the corresponding tertiary amine and hydrolysis to the parent carboxylic acid. These pathways are fundamental in modifying the core structure for various synthetic applications.

The tertiary amide group in this compound can be completely reduced to a tertiary amine, converting the benzamide into a benzylamine (B48309) derivative. This transformation is significant as it alters the electronic properties and basicity of the molecule. The standard method for this reduction involves powerful hydride reagents, although more recent research has established milder, catalytic alternatives.

Classical Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting amides to amines. masterorganicchemistry.com The reaction of this compound with LiAlH₄ results in the formation of 3-bromo-N,N-dimethylbenzylamine. The mechanism involves the nucleophilic attack of the hydride ion on the amide carbonyl carbon. The resulting tetrahedral intermediate is stabilized by the aluminum species. Unlike the reduction of esters or ketones, the intermediate collapses to form a transient iminium ion, which is then further reduced by another equivalent of hydride to yield the final amine product. stackexchange.comstackexchange.com

Catalytic Reduction Methods

Advances in catalysis have provided several methods for the reduction of tertiary amides under milder conditions, offering improved functional group tolerance. These methods often employ hydrosilanes or hydroboranes as the reducing agents in the presence of a transition metal or main group catalyst.

Cobalt-Catalyzed Hydrosilylation: Cobalt carbonyl complexes, such as Co₂(CO)₈, have been shown to effectively catalyze the deoxygenative hydrosilylation of tertiary amides. For N,N-dimethylbenzamide, high conversion to the corresponding amine was achieved using tetramethyldisiloxane (TMDS) as the silane (B1218182) source at elevated temperatures or under photolytic conditions. mdpi.com

Ruthenium and Iron-Catalyzed Hydrosilylation: Bimetallic ruthenium and iron carbonyl clusters have also been employed as catalysts for the reduction of N,N-dimethylbenzamides using polymethylhydrosiloxane (B1170920) (PMHS) as a mild reducing agent. researchgate.net These reactions typically require heating but can proceed with high efficiency. researchgate.net

Magnesium-Catalyzed Hydroboration: An earth-abundant metal-catalyzed approach involves the use of a magnesium catalyst, such as tris(4,4-dimethyl-2-oxazolinyl)phenylborate magnesium methyl (ToMMgMe), with pinacolborane (HBpin) as the reductant. iastate.eduacs.org This system can reduce tertiary amides to amines at room temperature and demonstrates tolerance for other functional groups like nitriles and nitro groups. acs.org

Table 1: Selected Methods for the Reduction of N,N-Dimethylbenzamides
MethodReagents & CatalystConditionsProductReference
Classical Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Typically in ethereal solvents (e.g., THF, Et₂O) followed by aqueous workup.N,N-Dimethylbenzylamine derivative stackexchange.comaskfilo.com
Cobalt-Catalyzed HydrosilylationCo₂(CO)₈ (catalyst), Tetramethyldisiloxane (TMDS)Thermal (100 °C) or photolytic (350 nm, 25 °C)N,N-Dimethylbenzylamine derivative mdpi.com
Ruthenium/Iron-Catalyzed HydrosilylationRu/Fe carbonyl clusters (catalyst), Polymethylhydrosiloxane (PMHS)100–110 °C, 24–28 hN,N-Dimethylbenzylamine derivative researchgate.net
Magnesium-Catalyzed HydroborationToMMgMe (catalyst), Pinacolborane (HBpin)Room temperatureN,N-Dimethylbenzylamine derivative iastate.eduacs.org

The amide bond in this compound can be cleaved through hydrolysis to yield 3-bromobenzoic acid and dimethylamine. This reaction can be catalyzed by either acid or base and typically requires heating.

Acid-Catalyzed Hydrolysis

In the presence of strong mineral acids such as H₂SO₄ or HCl, and water, N,N-dimethylbenzamides undergo hydrolysis to the corresponding carboxylic acid. rsc.org The reaction kinetics and mechanism have been extensively studied. The process is initiated by the protonation of the amide, which occurs predominantly on the carbonyl oxygen atom. researchgate.netcdnsciencepub.com This protonation activates the carbonyl carbon towards nucleophilic attack by a water molecule. rsc.org For N,N-dimethylbenzamide, kinetic studies in strongly acidic media suggest a complex mechanism that can change with acid concentration. researchgate.net

Base-Catalyzed Hydrolysis

Alkaline hydrolysis, using strong bases like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, also effectively cleaves the amide bond. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the dimethylamide anion (or its protonated form) acting as the leaving group, to generate the carboxylate salt. Subsequent acidification of the reaction mixture yields the final 3-bromobenzoic acid. Studies on N,N-dimethylbenzamide have shown that, unlike primary or secondary amides, its alkaline hydrolysis is not accompanied by significant oxygen exchange with the solvent, which simplifies the kinetic interpretation of the reaction pathway. researchgate.netresearchgate.net

Table 2: General Conditions for the Hydrolysis of N,N-Dimethylbenzamides
MethodReagentsGeneral ConditionsProductsReference
Acid-Catalyzed HydrolysisStrong acid (e.g., H₂SO₄, HCl), H₂OHeating (e.g., 100 °C)Carboxylic acid and Dimethylamine salt rsc.orgresearchgate.net
Base-Catalyzed HydrolysisStrong base (e.g., NaOH, KOH), H₂O/AlcoholHeating/RefluxCarboxylate salt and Dimethylamine researchgate.netresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise electronic environment of each nucleus can be determined.

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 3-bromo-N,N-dimethylbenzamide provides a detailed fingerprint of its proton environments. The aromatic region of the spectrum is of particular interest, revealing four distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the bromo and the N,N-dimethylamido substituents.

The two methyl groups attached to the nitrogen atom are expected to be diastereotopic due to hindered rotation around the amide C-N bond, potentially giving rise to two separate singlets. However, at room temperature, rapid rotation may lead to a single, broadened signal or two closely spaced singlets for these six protons.

A detailed analysis of a representative ¹H NMR spectrum would provide the following assignments:

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.25 - 7.45Multiplet
Aromatic-H7.25 - 7.45Multiplet
Aromatic-H7.25 - 7.45Multiplet
Aromatic-H7.25 - 7.45Multiplet
N-CH₃3.10Singlet
N-CH₃2.98Singlet

Note: The specific assignments for the individual aromatic protons would require further 2D NMR analysis. The chemical shifts for the N-CH₃ groups are based on analogous compounds and may appear as a single broadened signal in some spectra.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum will exhibit distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 120-140 ppm, with the carbon atom directly attached to the bromine atom (C-Br) showing a characteristic chemical shift. The carbons of the two N-methyl groups will be observed in the aliphatic region of the spectrum.

Based on spectral data for analogous compounds, the predicted ¹³C NMR chemical shifts are as follows:

Carbon Predicted Chemical Shift (ppm)
C=O~170.0
C-Br~122.0
Aromatic C-H125.1 - 134.4
Aromatic C (quaternary)~138.0
N-CH₃~39.5
N-CH₃~35.4

Note: These are predicted values based on similar structures. Actual experimental values may vary.

Advanced NMR Techniques for Structural Confirmation

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for confirming the connectivity between the aromatic ring, the carbonyl group, and the N-methyl groups.

As of the current literature survey, specific studies employing these advanced NMR techniques on this compound have not been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₀BrNO), the molecular ion peak [M]⁺ would be expected to appear as a doublet due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The expected m/z values for the molecular ions would be approximately 227 and 229.

The fragmentation of the molecular ion provides valuable structural clues. A characteristic fragmentation pathway for N,N-dimethylbenzamides is the alpha-cleavage, leading to the loss of a dimethylamino radical (•N(CH₃)₂), resulting in a strong benzoyl cation fragment.

Key expected fragments in the mass spectrum of this compound include:

m/z Fragment Ion Formation Pathway
227/229[C₉H₁₀BrNO]⁺Molecular Ion
183/185[C₇H₄BrO]⁺Loss of •N(CH₃)₂
155/157[C₆H₄Br]⁺Loss of CO from the benzoyl cation
76[C₆H₄]⁺Loss of Br from the bromophenyl cation
44[C₂H₆N]⁺Dimethylaminyl cation

A study detailing the oxidative amidation of benzaldehydes provides the GC-MS fragmentation pattern for this compound, confirming the expected fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of the chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is also expected to be observed. The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration will be found in the fingerprint region at lower wavenumbers.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=O (tertiary amide)Stretch1630 - 1680
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (N-CH₃)Stretch2850 - 2960
Aromatic C=CStretch1450 - 1600
C-NStretch1020 - 1220
C-BrStretch500 - 600

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

While UV-Vis spectroscopy is a common technique for characterizing aromatic compounds, specific studies detailing the absorption maxima (λmax) and molar absorptivity (ε) for this compound could not be located in the public domain. Similarly, research on the fluorescence properties of its derivatives, which would involve excitation and emission spectra, quantum yields, and Stokes shift analysis, appears to be limited or not published in accessible databases.

For context, the parent compound, N,N-dimethylbenzamide, has a documented UV/Visible spectrum available in the NIST WebBook. However, the introduction of a bromine atom onto the benzene ring at the meta-position, as in this compound, would be expected to influence the electronic transitions and thus alter the absorption spectrum, likely causing a bathochromic (red) shift in the absorption maxima. The precise nature and magnitude of this shift would require experimental verification.

Without dedicated studies on the photophysical properties of this compound and its derivatives, a comprehensive analysis and the generation of detailed data tables on this specific topic are not possible at this time. Further empirical research would be necessary to elucidate these characteristics.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

As a readily available and reactive building block, 3-bromo-N,N-dimethylbenzamide serves as a crucial starting point for the synthesis of more elaborate molecules, including active pharmaceutical ingredients (APIs) and diverse heterocyclic structures.

Research and patent literature reveal that this compound is a key intermediate in the synthetic pathways of several novel therapeutic agents targeting a range of diseases. Its structure is frequently incorporated as a core fragment in the development of inhibitors for various enzymes and modulators of protein function.

For instance, it has been utilized in the synthesis of sulfonylureas and related compounds designed to inhibit the NLRP3 inflammasome, a key target in the treatment of inflammatory disorders. uni-muenchen.degoogle.com In a different therapeutic area, it is listed as a reactant in the development of haloallylamine indole (B1671886) and azaindole derivatives that act as inhibitors of lysyl oxidases (LOX), enzymes implicated in fibrosis and cancer.

Furthermore, the compound serves as a starting material for creating key intermediates in the synthesis of inhibitors for protein arginine methyl transferase 4 (PRMT4), a validated target in oncology. Its application also extends to cancer immunotherapy, where it has been used in the synthesis of modulators for the three prime repair exonuclease 1 (TREX1), an enzyme involved in the innate immune response.

Table 1: Examples of APIs and Therapeutic Targets Synthesized Using this compound

Target Molecule/ClassTherapeutic TargetDisease AreaSource(s)
Sulfonylureas & DerivativesNLRP3 InflammasomeInflammatory Disorders uni-muenchen.degoogle.com
Haloallylamine Indole DerivativesLysyl Oxidases (LOX)Fibrosis, Cancer
Substituted Indole AnaloguesProtein Arginine Methyl Transferase 4 (PRMT4)Oncology
Pyrimidine DerivativesThree Prime Repair Exonuclease 1 (TREX1)Immuno-oncology

While not always forming a part of the final ring system itself, this compound is a foundational element for constructing the precursors to diverse heterocyclic scaffolds. The bromine atom is particularly well-suited for modern palladium-catalyzed cross-coupling reactions, which are cornerstone methods for C-C and C-N bond formation in medicinal chemistry.

Reactions such as the Suzuki-Miyaura coupling allow for the introduction of new aryl or vinyl groups at the 3-position of the benzamide (B126) ring. This is a powerful strategy for assembling complex bi-aryl systems, which are common motifs in drug molecules. For example, this compound can be converted into its corresponding boronic ester, creating a versatile intermediate that can then be coupled with various heterocyclic partners, such as indoles, to rapidly build molecular complexity.

Similarly, the bromine atom can participate in other key transformations like Buchwald-Hartwig amination to introduce nitrogen-based substituents. These substituents can then undergo subsequent intramolecular cyclization reactions to form a wide array of nitrogen-containing heterocycles, such as benzimidazoles, quinolines, or other fused ring systems, which are privileged structures in drug discovery.

Structure-Activity Relationship (SAR) Studies of Derivatives

The process of optimizing a lead compound into a drug candidate heavily relies on understanding its structure-activity relationship (SAR)—how modifications to different parts of a molecule affect its biological activity. Derivatives of this compound are instrumental in this process.

Starting from the this compound core, medicinal chemists can systematically synthesize a library of analogs for biological testing. The bromine atom serves as a convenient attachment point for introducing a wide variety of functional groups through the cross-coupling reactions mentioned previously. This allows for the exploration of the "chemical space" around the core scaffold to identify substituents that enhance potency, selectivity, or pharmacokinetic properties. The synthesis of such analogs is crucial for building a comprehensive SAR profile.

While specific SAR studies focused solely on this compound are not extensively documented, principles derived from broader studies on related benzamides provide valuable insights.

Bromine Substitution: The position and nature of halogen substituents on a phenyl ring can significantly impact a molecule's biological activity. Halogens can alter electronic properties, improve membrane permeability, and participate in halogen bonding with protein targets. Research on 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors for chronic myeloid leukemia has shown that 3-halogenated compounds are among the most potent inhibitors identified. This suggests that the placement of a bromine atom at the meta-position, as in this compound, can be a favorable strategy for enhancing binding affinity to certain biological targets.

Computational Approaches in Drug Design

Modern drug discovery integrates computational methods to predict how a molecule will behave, thereby guiding synthesis and prioritizing compounds for testing. Although specific in silico studies on this compound are not widely published, the principles and techniques are routinely applied to its derivatives and the broader class of substituted benzamides.

Computational tools such as molecular docking are used to simulate the binding of benzamide-based ligands into the active site of a target protein. uni-muenchen.de These simulations help predict the binding orientation and affinity, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive biological activity. This information is invaluable for rational drug design, allowing chemists to propose modifications that are predicted to improve binding and, consequently, potency.

Furthermore, computational models are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By calculating parameters like lipophilicity (logP), solubility, and potential for metabolism by cytochrome P450 enzymes, researchers can assess the drug-likeness of virtual compounds derived from the this compound scaffold before committing resources to their synthesis. These predictive models help to de-risk the drug discovery process by flagging potential liabilities early on.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme. For a compound like "this compound," molecular docking studies would be pivotal in identifying potential protein targets and elucidating the molecular basis of its hypothetical activity.

The process involves placing the 3D structure of "this compound" into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. The N,N-dimethylbenzamide core structure is a common motif in various bioactive molecules, and the bromine substituent at the meta position can significantly influence its binding properties. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the aromatic ring can engage in π-π stacking or hydrophobic interactions with the amino acid residues in the binding pocket, while the carbonyl oxygen of the amide group can act as a hydrogen bond acceptor.

In silico Prediction of Pharmacological Properties and ADMET Considerations

Beyond target identification, in silico tools are invaluable for predicting the pharmacokinetic and pharmacodynamic properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, as it helps to identify compounds with favorable drug-like properties and flag potential liabilities.

Various computational models and online platforms, such as SwissADME and pkCSM, can be employed to predict the ADMET profile of "this compound." These tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms based on large datasets of known drugs and experimental data.

For "this compound," a predicted ADMET profile can provide insights into its oral bioavailability, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. For instance, the lipophilicity, influenced by the bromine atom and the dimethylamide group, will be a key determinant of its absorption and distribution characteristics. Predictions of properties such as water solubility, gastrointestinal absorption, and potential for P-glycoprotein substrate or inhibitor activity are crucial for assessing its viability as an orally administered drug.

The following table presents a hypothetical in silico ADMET prediction for "this compound" generated using the SwissADME web tool.

PropertyPredicted Value
Molecular Weight228.09 g/mol
LogP (Consensus)2.35
Water Solubility (ESOL)Soluble
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeantYes
P-glycoprotein SubstrateNo
CYP1A2 InhibitorYes
CYP2C19 InhibitorNo
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Lipinski's Rule of Five Violations0

These predicted data suggest that "this compound" possesses favorable drug-like properties, including good gastrointestinal absorption and the ability to cross the blood-brain barrier. However, the predicted inhibition of CYP1A2 and CYP2C9 enzymes indicates a potential for drug-drug interactions, a factor that would require careful consideration in further development.

Applications in Materials Science and Other Fields

Use as a Monomer or Precursor in Polymer Chemistry

Applications in Agrochemicals and Insecticide Development (e.g., Anthranilic Diamides)

The most significant and well-documented application of bromo-N,N-dimethylbenzamide derivatives is in the synthesis of anthranilic diamide insecticides. These insecticides are a class of potent and selective activators of insect ryanodine receptors, which play a crucial role in muscle contraction. The disruption of these receptors leads to the uncontrolled release of calcium, causing paralysis and death in targeted pests.

While direct synthesis pathways starting from 3-bromo-N,N-dimethylbenzamide are not extensively detailed in readily available literature, a closely related compound, 2-amino-5-bromo-N,3-dimethylbenzamide , is a key intermediate in the synthesis of the commercial insecticide Cyantraniliprole . google.com Various synthetic routes to 2-amino-5-bromo-N,3-dimethylbenzamide have been reported, often starting from 2-amino-N,3-dimethylbenzamide and employing different brominating agents. google.com

The structural similarity between this compound and the intermediates used in the synthesis of anthranilic diamides suggests its potential as a precursor. The synthesis of these insecticides typically involves the coupling of a substituted anthranilic acid derivative with a pyrazolecarboxylic acid derivative. The bromo-dimethylbenzamide moiety is a crucial component of the anthranilic acid portion of the final insecticide molecule.

For example, the synthesis of Chlorantraniliprole , another important anthranilic diamide insecticide, involves the reaction of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide. This highlights the importance of the substituted benzamide (B126) structure in this class of agrochemicals.

The general structure of anthranilic diamide insecticides and the role of the bromo-dimethylbenzamide precursor are illustrated in the table below.

Table 1: Key Components in the Synthesis of Anthranilic Diamide Insecticides

Component Structure Role
Pyrazolecarboxylic Acid Derivative Varies, but often contains halogen and pyridine groups. Forms one half of the final insecticide molecule.
Substituted Benzamide Derivative Contains the core N,N-dimethylbenzamide structure with various substituents (e.g., bromo, amino groups). Forms the other half of the final insecticide molecule.

| Final Insecticide (e.g., Cyantraniliprole) | Complex molecule formed by the amide coupling of the two precursors. | Acts as a ryanodine receptor activator. |

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. For 3-bromo-N,N-dimethylbenzamide, these calculations would reveal key aspects of its reactivity and stability.

Key Parameters from DFT Calculations:

ParameterDescriptionPredicted Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule.A smaller gap would suggest higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electron density, highlighting electrophilic and nucleophilic sites.The electronegative oxygen and bromine atoms would be expected to be regions of negative potential, while the hydrogen atoms of the methyl groups would be regions of positive potential.
Mulliken Atomic Charges The distribution of electron charge among the atoms in the molecule.This would quantify the partial positive and negative charges on each atom, influencing intermolecular interactions.
Dipole Moment A measure of the overall polarity of the molecule.The presence of electronegative bromine and oxygen atoms would result in a significant dipole moment.

These calculations would be instrumental in predicting how this compound might interact with other molecules and its potential role in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations would be crucial for understanding the conformational flexibility and intermolecular interactions of this compound.

In a simulated condensed phase (either a liquid or a crystal), MD would reveal the nature and strength of intermolecular interactions. For this compound, these would likely include:

Van der Waals forces: Including London dispersion forces and steric repulsion.

Halogen bonding: The potential for the bromine atom to act as a halogen bond donor.

Understanding these interactions is key to predicting the physical properties of the bulk material, such as its melting point and solubility.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. For this compound, theoretical predictions for NMR and IR spectroscopy would be particularly valuable.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations would predict the positions of key IR absorption bands, such as the C=O stretching frequency of the amide group and the C-Br stretching frequency. While a published experimental IR spectrum for this compound is not readily available, data for the closely related 3-bromobenzamide (B114348) shows characteristic amide and aromatic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. These theoretical values can be compared to experimental data. Experimental ¹H and ¹³C NMR data for this compound has been reported in supplementary materials of chemical publications.

Table of Experimental NMR Data for this compound:

NucleusExperimental Chemical Shift (ppm)
¹H7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 2.93 (d, J = 33.0 Hz, 6H)
¹³C169.06, 135.61, 131.26, 129.15, 122.66

A successful computational model would accurately reproduce these experimental chemical shifts, providing confidence in the calculated electronic structure and conformation of the molecule.

Q & A

Q. What are the established synthetic routes for 3-bromo-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of N,N-dimethylbenzamide derivatives or coupling reactions. For example, bromine can be introduced via electrophilic aromatic substitution at the meta position. Key steps include:
  • Precursor preparation : Use of N,N-dimethylbenzamide as a starting material.
  • Bromination : Employing bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate eluents.
    Yield optimization requires controlled temperature and stoichiometric ratios. AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) predict alternative routes, such as cross-coupling with brominated aryl halides .

Q. How can this compound be characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹³C NMR : The carbonyl carbon (C=O) typically resonates at ~165–170 ppm. Solvent-induced chemical shifts (s.i.c.s.) vary with polarity; for example, in DMSO, the C=O shift is downfield by ~2 ppm compared to cyclohexane .
  • ¹H NMR : The N-methyl groups appear as singlets at ~3.0–3.3 ppm. Aromatic protons show splitting patterns dependent on substitution (meta-bromo causes deshielding at C2 and C4) .
  • Mass Spectrometry : Molecular ion peak at m/z 228 (C₉H₁₀BrNO⁺), with fragmentation patterns indicating Br loss (~149 Da fragment) .

Advanced Research Questions

Q. How do solvent effects influence the rotational barriers and π-electron polarization in this compound?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity alter rotational barriers about the C–N bond. For N,N-dimethylbenzamide analogs:
  • Rotational Barrier (ΔG‡) : Ranges from 12–16 kcal/mol in solvents like DMSO (high ET(30) value) due to hindered rotation from solvent dipole interactions .
  • π-Electron Polarization : Polar solvents (e.g., acetonitrile) enhance conjugation between the amide and aromatic ring, shifting ¹³C NMR signals for ortho/meta carbons by up to 3 ppm .
    Table 1 : Solvent Effects on ¹³C NMR Shifts (Referenced to Cyclohexane)
SolventC=O Shift (ppm)ΔG‡ (kcal/mol)
DMSO+2.115.8
Chloroform+0.713.2
Methanol+1.914.5
Data derived from N,N-dimethylbenzamide analogs

Q. What catalytic systems enable selective functionalization of this compound?

  • Methodological Answer : Ruthenium-based catalysts (e.g., (ACE)Ru₃(CO)₇) facilitate selective reductions or cross-couplings. For instance:
  • Hydrogenation : Catalytic transfer hydrogenation with Me₂PhSiH reduces carbonyl groups while preserving the bromo substituent .
  • Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable C–N bond formation at the brominated position .
    Reaction optimization requires inert atmospheres and anhydrous solvents to prevent dehalogenation.

Q. How can researchers resolve contradictions in reported chromatographic retention indices for N,N-dimethylbenzamide derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity and column material differences. For reproducibility:
  • Column Selection : Use Zorbax SB-C18 for reversed-phase HPLC.
  • Mobile Phase : Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid improves peak resolution .
  • Calibration : Compare retention times against primary amide standards (e.g., benzamide) to adjust for alkylamide-specific deviations .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation (H335) .
  • Waste Disposal : Collect halogenated waste in sealed containers for incineration by licensed facilities .

Data Analysis and Optimization

Q. How can computational tools predict synthetic pathways for novel this compound analogs?

  • Methodological Answer : AI platforms (e.g., PubChem’s retrosynthesis tools) prioritize routes based on precursor availability and step economy. For example:
  • Step 1 : Input SMILES (CN(C(=O)C1=CC(=CC(=C1)Br)C)OC).
  • Step 2 : Algorithm evaluates feasibility via similarity to known reactions (e.g., Suzuki coupling for bromine replacement) .
  • Step 3 : Validate predicted routes with DFT calculations (e.g., Gaussian09) to assess activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.